

# Fireshield C2 Technical Support Center: Troubleshooting Poor Char Formation

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## Compound of Interest

Compound Name: Fireshield C2

CAS No.: 58910-85-3

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A Guide for Application Specialists and Quality Assurance Professionals

Welcome to the technical support center for Fireshield intumescent coatings. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical steps required to ensure optimal performance of our passive fire protection systems. This guide is structured to help you diagnose and resolve issues related to poor char formation, a critical aspect of fire resistance.

Intumescent coatings are designed to undergo a complex chemical transformation when exposed to high heat, swelling to form a robust, insulating char that protects structural steel from reaching critical failure temperatures.<sup>[1][2]</sup> When this char is compromised, so is the integrity of the fire protection system. Let's explore the common failure points and how to address them.

## Frequently Asked Questions & Troubleshooting Guides

### Q1: What defines a "good" versus a "poor" intumescent char?

A1: Understanding the desired outcome is the first step in troubleshooting. A high-integrity intumescent char is the functional component that provides fire resistance. Its quality is

paramount.

An effective char should be a continuous, uniform, and thick layer of low-density carbonaceous foam that adheres firmly to the steel substrate.[3] It acts as an insulating barrier, slowing heat transfer.[4] In contrast, poor char formation exhibits characteristics that compromise this protective barrier.

Table 1: Comparison of High-Integrity vs. Poor-Integrity Char

| Characteristic | High-Integrity (Effective) Char                       | Poor-Integrity (Defective) Char                            |
|----------------|---|--|
| Structure      | Thick, continuous, closed-cell foam                   | Thin, cracked, friable, or powdery residue                 |
| Adhesion       | Remains firmly adhered to the substrate               | Delaminates, flakes off, or disbands from the steel[1]     |
| Expansion      | High volume expansion (20-100x original thickness)[4] | Little to no swelling, or collapses post-expansion         |
| Insulation     | Low thermal conductivity                              | High thermal conductivity due to cracks and poor structure |

If your test results or field observations reveal a char with the characteristics of poor integrity, it is crucial to investigate the cause to prevent catastrophic failure in a real fire scenario.[5]

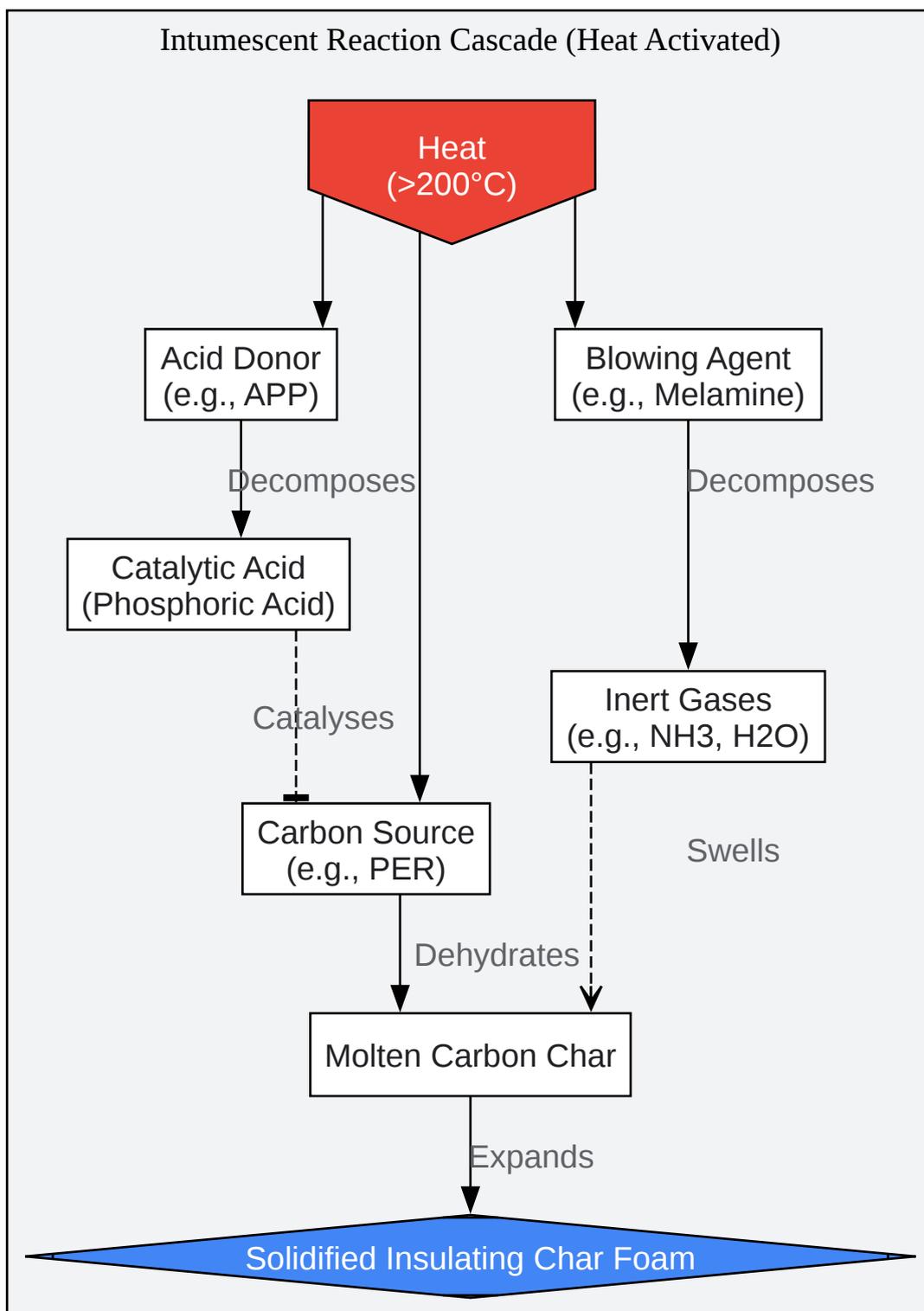
## The Science of Intumescence: A Three-Part Reaction

To effectively troubleshoot, one must understand the underlying mechanism. Successful intumescence relies on the synchronized thermal decomposition of three key components.[3][6] A failure in any one of these stages will result in a compromised char.

- **Acid Donor:** At temperatures around 200-250°C, a component like ammonium polyphosphate (APP) decomposes to produce phosphoric acid.[4][6]
- **Carbon Source (Char Donor):** The acid acts as a catalyst, dehydrating a carbon-rich organic compound like pentaerythritol (PER). This reaction forms a carbonaceous char.[3]

- Blowing Agent (Spumific): Simultaneously, a blowing agent like melamine decomposes, releasing non-flammable gases. These gases cause the molten char to swell into a thick, insulating foam which then solidifies.[6]

This delicate, synchronized process can be disrupted by a number of external factors.



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Caption: The synchronized chemical reactions required for effective intumescent char formation.

## Q2: The char from my Fireshield C2 application is cracked and weak. Could environmental conditions during application be the cause?

A2: Absolutely. Environmental conditions during the application and curing phases are one of the most common causes of intumescent coating failure.[5][7] Fireshield water-borne coatings, in particular, are sensitive to temperature and humidity, which can directly impact the chemical integrity and physical properties of the cured film.[8]

Causality:

- High Humidity (>85%): Excessive moisture in the air can be absorbed by the uncured coating. This can interfere with the cross-linking of the polymer binder and may compromise the stability of the hygroscopic active ingredients. Over-exposure to humidity can negatively affect the coating's char-forming properties.[8]
- Low Temperature (<5°C): Application at temperatures below the manufacturer's recommendation can significantly slow the curing process. This can lead to poor film formation and adhesion. The surface temperature of the steel should be at least 3°C above the dew point to prevent condensation, which introduces moisture directly onto the substrate. [9]
- Improper Curing: If subsequent coats are applied before the previous layer has sufficiently cured, solvent or water can become trapped.[1] This trapped solvent can create voids or blisters in the film and may lead to cracking or delamination during heating, disrupting the formation of a cohesive char layer.[10]

Table 2: Recommended Environmental Conditions for Fireshield Application

| Parameter              | Recommended Range           | Risk Outside Range                                       |
|------------------------|-----------------------------|--|
| Air Temperature        | 5°C to 35°C                 | Poor curing, compromised film integrity[9]               |
| Relative Humidity (RH) | 20% to 85%                  | Slow drying, moisture entrapment, reduced performance[9] |
| Substrate Temperature  | Minimum 3°C above Dew Point | Condensation, poor adhesion, corrosion risk[9]           |

### Troubleshooting Protocol:

- **Verify Application Records:** Cross-reference application logs with historical weather data to confirm that temperature, humidity, and dew point were within the specified ranges.
- **Conduct Hardness Test:** Use a Durometer hardness tester as specified by the manufacturer to check for proper curing. Soft or pliable areas indicate incomplete curing, which could be due to environmental factors or improper recoat intervals.[1]
- **Visual Inspection:** Look for signs of cracking, blistering, or disbonding, which can be symptomatic of application in unsuitable conditions.[1]

## Q3: How critical are surface preparation and primer selection to the final char quality?

A3: They are foundational. Inadequate surface preparation is a leading cause of coating failure. [5][7] The intumescent char can only protect the steel if the entire coating system remains attached during a fire. A compromised primer layer or poor surface preparation will lead to delamination of the entire system under thermal stress.

### Causality:

- **Contamination:** Steel surfaces must be free of contaminants like oil, grease, rust, and moisture. These substances prevent the primer from achieving proper adhesion, leading to

disbonding when the intumescent coating begins to swell.[5][7] For Fireshield products, a surface blasted to SA2.5 is typically required.[11]

- **Incompatible Primer:** The primer serves as the bond between the steel and the intumescent coat. Using a primer that is not approved for use with **Fireshield C2** can result in a lack of adhesion. Furthermore, some primers may have a low softening point, causing them to liquefy at temperatures where the intumescent should be reacting, thereby undermining the entire system.[7]

Experimental Protocol: Adhesion Verification (ASTM D3359 - Cross-Hatch Test)

This protocol helps validate the adhesion of the coating system in the field.

Methodology:

- **Select Test Area:** Choose a representative, inconspicuous area of the coated steel.
- **Make Cuts:** Using a sharp utility knife and a cutting guide, make a series of parallel cuts through the coating down to the substrate. Make a second series of cuts at a 90-degree angle to the first, creating a cross-hatch pattern.
- **Apply Test Tape:** Firmly apply a specified pressure-sensitive adhesive tape over the grid.
- **Remove Tape:** After a set time, rapidly pull the tape off at a 180-degree angle back upon itself.
- **Classify Adhesion:** Examine the grid area and classify the adhesion according to the ASTM scale (5B: no detachment, to 0B: >65% detachment). A poor result (e.g., 2B or lower) indicates a significant adhesion problem that must be rectified.

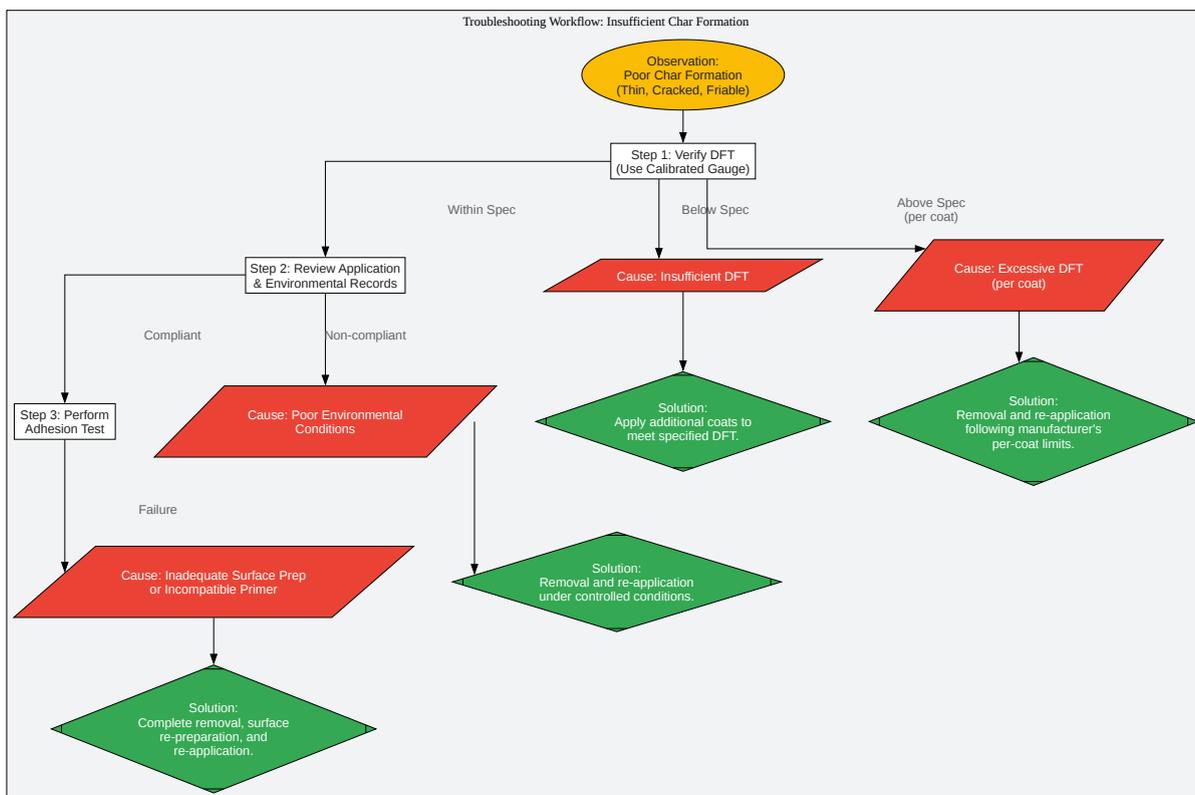
## **Q4: My team followed the environmental guidelines, but the char is still thin and insufficient. Could application thickness be the issue?**

A4: Yes, this is a highly probable cause. The fire resistance rating of an intumescent coating is directly proportional to its applied Dry Film Thickness (DFT).[12] Applying a coating too thinly is a critical error that will prevent the formation of a sufficiently thick char barrier.[7]

**Causality:**

- **Insufficient Material:** The volume of char produced is a function of the volume of intumescent material applied. If the DFT is below the specified requirement for the desired fire rating (e.g., 60 or 120 minutes), there simply isn't enough material to generate the necessary char depth to provide insulation for that duration.<sup>[2]</sup><sup>[12]</sup>
- **Excessive Thickness:** Conversely, applying the coating too thickly in a single coat can also cause problems.<sup>[9]</sup> It can lead to solvent/water entrapment, mud-cracking upon drying, and poor adhesion.<sup>[1]</sup> These defects create weak points in the film that will fracture and fail as the char begins to form, preventing a continuous insulating layer.

**Troubleshooting Workflow:**



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Caption: A logical workflow for diagnosing the root cause of poor char performance.

By systematically evaluating these key areas—environmental control, surface preparation, primer compatibility, and application thickness—you can effectively diagnose and remedy the root causes of poor char formation, ensuring the **Fireshield C2** system provides its intended life-saving protection.

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